1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
CAS No.: 1286273-40-2
VCID: VC6491737
Molecular Formula: C13H18Cl2F4N2
Molecular Weight: 349.19
* For research use only. Not for human or veterinary use.
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride - 1286273-40-2](/images/structure/VC6491737.png)
Description |
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with a specific molecular structure and various identifiers. This article aims to consolidate available information regarding its structure, properties, and potential applications, based on publicly accessible data. Chemical Identification
Structural InformationThe compound consists of a piperidine ring substituted with an amine group and a fluorinated benzyl group. The dihydrochloride form indicates the presence of two hydrochloride molecules, resulting in a salt form of the amine. Data Table
Potential ApplicationsGiven the structural components, "1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride" may have potential applications in medicinal chemistry, possibly as an intermediate in synthesizing bioactive compounds. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which are important factors in drug design . The presence of a piperidine moiety suggests it could be explored in various therapeutic areas, pending further research . |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1286273-40-2 | ||||||||||||||||||
Product Name | 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | ||||||||||||||||||
Molecular Formula | C13H18Cl2F4N2 | ||||||||||||||||||
Molecular Weight | 349.19 | ||||||||||||||||||
IUPAC Name | 1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-5-3-10(18)4-6-19;;/h1-2,7,10H,3-6,8,18H2;2*1H | ||||||||||||||||||
Standard InChIKey | QOVNNIDZQLVSDW-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1CN(CCC1N)CC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 53256137 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume